

Glycan structure of DisialylInonasaccharide-beta-pNP substrate

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Compound of Interest

Compound Name: DisialylInonasaccharide- β -pNP

CAS No.: 1408055-26-4

Cat. No.: B1496852

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Technical Guide: DisialylInonasaccharide-beta-pNP (SG-pNP)

Structure, Function, and Experimental Applications

Executive Summary

DisialylInonasaccharide-beta-pNP (often abbreviated as SG-pNP) is a semi-synthetic, chromogenic glycan substrate. Despite its trade name suggesting a nine-sugar chain, it is chemically an undecasaccharide (11 monosaccharides) consisting of a full biantennary N-glycan complex terminated with two sialic acid residues, attached to a para-nitrophenyl (pNP) aglycone at the reducing end.

This molecule serves as a "gold standard" substrate for characterizing sialidases (neuraminidases), endo-beta-N-acetylglucosaminidases (e.g., Endo-M), and hemagglutinin binding specificities. Its defined structure allows for precise mapping of enzymatic cleavage sites and kinetic parameters.

Key Parameter	Specification
Common Name	SG-pNP, DisialylInonasaccharide-beta-pNP
CAS Number	1408055-26-4
Molecular Formula	C ₉₀ H ₁₄₁ N ₇ O ₆₄
Molecular Weight	2345.10 g/mol
Primary Linkage	-2,6-Sialylated Biantennary Complex Type
Source Origin	Semi-synthetic (derived from Avian Egg Yolk SGP)

Molecular Architecture & Topology

Understanding the precise topology of SG-pNP is critical for experimental design. The "nonasaccharide" in the nomenclature refers to the asialo-core (Gal₂GlcNAc₂Man₃GlcNAc₂), to which two sialic acid residues are attached.

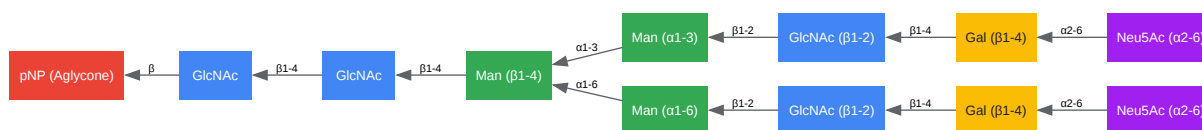
Chemical Composition

The molecule is composed of a Chitobiose core (GlcNAc-GlcNAc) linked to a Trimannosyl core, branching into two N-acetylactosamine (LacNAc) arms, each capped with N-acetylneuraminic acid (Neu5Ac).

- Terminal Capping: Neu5Ac (2-6)
- Branching: Biantennary (Two arms)
- Core: Man₃GlcNAc₂
- Aglycone: p-Nitrophenol (attached to the reducing end GlcNAc)

Structural Diagram (Graphviz)

The following diagram illustrates the glycosidic linkages and branching structure.



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Caption: Topology of Disialylnonasaccharide-beta-pNP showing the biantennary N-glycan core and α 2-6 sialylation.

Synthesis and Production Integrity

The production of SG-pNP typically follows a semi-synthetic route to ensure stereochemical fidelity, particularly of the complex glycosidic bonds which are difficult to synthesize chemically de novo.

Source Material: Sialylglycopeptide (SGP)

The precursor, Sialylglycopeptide (SGP), is isolated from avian egg yolk. This biological origin guarantees that the N-glycan structure represents a naturally occurring, physiological isomer (Complex Type).

- Linkage Fidelity: Avian SGP contains exclusively

2-6 linked sialic acids, making SG-pNP a specific probe for human-type influenza receptors and

2-6 specific sialidases.

Chemo-Enzymatic Derivatization

- Isolation: SGP is purified from egg yolk via phenol extraction and HPLC.

- **Transglycosylation:** The enzyme Endo-M (or a mutant synthase) is often used to transfer the glycan en bloc from the peptide backbone to a p-nitrophenyl-GlcNAc acceptor, or the peptide is chemically removed and the reducing end activated for pNP attachment.
- **Purification:** The final SG-pNP product is purified via C18 or Amide-80 HPLC to >98% purity to remove free pNP and unreacted precursors.

Experimental Applications & Protocols

Sialidase (Neuraminidase) Kinetics Assay

SG-pNP acts as a specific substrate for exoglycosidases. While the pNP group is at the reducing end (far from the sialic acid), it facilitates HPLC-based detection or FRET-based assays if paired with a quencher, though typically it is used as a hydrophobic tag for separation.

Protocol: HPLC-Based Disappearance Assay

- **Substrate Prep:** Dissolve SG-pNP to 1 mM in 50 mM Sodium Acetate buffer (pH 5.5).
- **Enzyme Addition:** Add Neuraminidase (e.g., *Arthrobacter ureafaciens* or Influenza NA).
- **Incubation:** 37°C for 0–60 minutes.
- **Quenching:** Add 100 µL acetonitrile to precipitate protein.
- **Analysis:** Inject onto an Amide-80 HPLC column.
 - **Substrate Peak:** Intact SG-pNP (Late eluting).
 - **Product Peak:** Asialo-nonasaccharide-pNP (Shifted retention time) + Free Neu5Ac.
- **Causality:** The loss of charged sialic acids significantly alters the retention time on amide/HILIC columns, allowing precise quantification of desialylation without interference from free sugars.

Endo-M Specificity Assay

Endo-M (from *Mucor hiemalis*) cleaves the di-N-acetylchitobiose core of N-glycans. SG-pNP is the ideal substrate to verify Endo-M activity because the cleavage releases a distinct

chromogenic or detectable fragment.

Mechanism:

- Detection: The release of GlcNAc-pNP can be coupled with a secondary enzyme (hexosaminidase) to release free pNP (yellow color at 405 nm), or monitored directly via LC-MS.

Influenza Hemagglutinin (HA) Binding

Because SG-pNP possesses the Neu5Ac(

2-6)Gal motif, it mimics the receptor found on human respiratory epithelial cells.

- Application: Competitive inhibition assays against labeled fetuin or erythrocytes.
- Utility: Screening small molecule inhibitors for Influenza A/B. The pNP tag allows for immobilization on hydrophobic ELISA plates or SPR chips to create a "glycan array" surface.

Analytical Characterization Standards

Researchers should verify the integrity of SG-pNP batches using the following expected data:

Method	Expected Signal/Observation
HPLC (HILIC/Amide)	Single sharp peak (Purity >98%). Retention time > Asialo-pNP due to sialic acid charge.
ESI-MS (Negative Mode)	[M-H] ⁻ : 2344.1 [M-2H] ²⁻ : 1171.5 Major fragments: Loss of Neu5Ac (-291 Da).
¹ H-NMR (500 MHz, D ₂ O)	1.72 (t): Acetyl protons of Neu5Ac (axial). 2.02-2.10: N-acetyl groups of GlcNAc. 7.0-8.2: Aromatic pNP protons (distinct doublet).

Handling & Stability

- Storage: Lyophilized powder must be stored at -20°C. It is hygroscopic.
- Solubility: Soluble in water, DMSO, and 50% Methanol.
- Stability:
 - pH: Stable between pH 4.0 and 8.0. Avoid strong acids (hydrolysis of sialic acid) or strong bases (pNP cleavage).
 - Reconstitution: Aliquot stock solutions (e.g., 10 mM in water) and freeze. Avoid repeated freeze-thaw cycles to prevent glycosidic bond hydrolysis.

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